molecular formula C19H20N2O2S B5811424 4-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine

4-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine

Cat. No. B5811424
M. Wt: 340.4 g/mol
InChI Key: LXZLTSKNDAGVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. DMPT is a thiazole derivative, and its chemical structure is similar to the neurotransmitter serotonin.

Mechanism of Action

4-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine acts as a partial agonist at the 5-HT2C receptor, which is a subtype of the serotonin receptor. It also acts as a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is responsible for the metabolism of serotonin and other neurotransmitters. By modulating the activity of these receptors and enzymes, 4-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine can affect neurotransmission and modulate various physiological processes.
Biochemical and Physiological Effects:
4-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects, including increased feed intake and growth rate in animals, anti-inflammatory and analgesic effects in humans, and modulation of neurotransmission in the brain. 4-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine has also been shown to increase the levels of certain neurotransmitters, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine in lab experiments is its ability to modulate neurotransmission and affect various physiological processes, making it a potential tool for studying the mechanisms of neurotransmission and the effects of neurotransmitters on behavior. However, one limitation of using 4-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine is its potential to interact with other neurotransmitters and enzymes, making it difficult to isolate its effects on specific receptors and enzymes.

Future Directions

There are several potential future directions for research on 4-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine, including its use as a feed additive in agriculture, its potential as a treatment for various diseases, and its use as a tool for studying the mechanisms of neurotransmission. Further research is needed to fully understand the effects of 4-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine and its potential applications in various fields.

Synthesis Methods

4-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine can be synthesized through various methods, including the reaction of 3,4-dimethoxybenzaldehyde and 2-phenylethylamine with thioamide, followed by cyclization. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-phenylethylamine and thioamide in the presence of a catalyst.

Scientific Research Applications

4-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine has been studied extensively for its potential use in various fields, including agriculture, medicine, and neuroscience. In agriculture, 4-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine has been shown to increase the feed intake and growth rate of animals, making it a potential feed additive. In medicine, 4-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine has been found to have anti-inflammatory and analgesic effects, and it has been studied as a potential treatment for various diseases, including cancer and Alzheimer's disease. In neuroscience, 4-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine has been shown to modulate the activity of certain receptors in the brain, making it a potential tool for studying the mechanisms of neurotransmission.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-22-17-9-8-15(12-18(17)23-2)16-13-24-19(21-16)20-11-10-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZLTSKNDAGVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine

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